molecular formula C14H16O3 B3034773 Benzyl 2-oxocyclohexane-1-carboxylate CAS No. 2205-32-5

Benzyl 2-oxocyclohexane-1-carboxylate

Cat. No.: B3034773
CAS No.: 2205-32-5
M. Wt: 232.27 g/mol
InChI Key: UZOGMVJYLSQKCU-UHFFFAOYSA-N
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Description

Benzyl 2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C14H16O3. It is a derivative of cyclohexanecarboxylic acid and is characterized by the presence of a benzyl ester group and a ketone functional group on the cyclohexane ring.

Mechanism of Action

Target of Action

Benzyl 2-oxocyclohexane-1-carboxylate is a type of 2-acylcycloalkanone . These compounds possess at least two reactive centers and therefore exhibit high chemical reactivity . The primary targets of this compound are the reactive centers in its molecular structure, which are involved in all its reactions .

Mode of Action

The compound interacts with its targets through various reactions. For instance, it can undergo a Michael type reaction, which is an addition of 2-oxocyclohexane-1-carboxylates to but-3-en-2-one . This reaction readily occurs even at room temperature or on moderate heating in an appropriate solvent or without it .

Biochemical Pathways

The compound affects biochemical pathways through its reactions. For example, the Michael type reaction mentioned above leads to the formation of new compounds . These reactions are often accompanied by heterocyclizations, making 2-acylcycloalkanones promising synthons in heterocyclic chemistry .

Pharmacokinetics

The compound’s high reactivity suggests that it may be rapidly metabolized in the body .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific reactions it undergoes. For instance, the Michael type reaction results in the formation of new compounds, which can have various effects depending on their structure and properties .

Action Environment

Environmental factors such as temperature and solvent can influence the compound’s action, efficacy, and stability. For example, the Michael type reaction it undergoes readily occurs at room temperature or on moderate heating . The presence or absence of a solvent can also affect the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-oxocyclohexane-1-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 2-oxocyclohexane-1-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 2-oxocyclohexane-1-carboxylate
  • Methyl 2-oxocyclohexane-1-carboxylate
  • Phenyl 2-oxocyclohexane-1-carboxylate

Comparison: Benzyl 2-oxocyclohexane-1-carboxylate is unique due to the presence of the benzyl ester group, which imparts distinct chemical properties and reactivity compared to its ethyl, methyl, and phenyl counterparts. The benzyl group can influence the compound’s solubility, stability, and overall reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

benzyl 2-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOGMVJYLSQKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275939
Record name Phenylmethyl 2-oxocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2205-32-5
Record name Phenylmethyl 2-oxocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2205-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-oxocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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